molecular formula C10H11N3OS B13158865 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde

2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde

Cat. No.: B13158865
M. Wt: 221.28 g/mol
InChI Key: BUGWCCSXTFGRAF-UHFFFAOYSA-N
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Description

2-{2-Thia-5-azabicyclo[221]heptan-5-yl}pyrimidine-5-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde is unique due to its specific bicyclic structure combined with a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

2-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H11N3OS/c14-5-7-2-11-10(12-3-7)13-4-9-1-8(13)6-15-9/h2-3,5,8-9H,1,4,6H2

InChI Key

BUGWCCSXTFGRAF-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(C1CS2)C3=NC=C(C=N3)C=O

Origin of Product

United States

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